molecular formula C6H8N2O2S2 B14615054 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 57658-76-1

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B14615054
CAS No.: 57658-76-1
M. Wt: 204.3 g/mol
InChI Key: RBVFLRAWKORMNY-UHFFFAOYSA-N
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Description

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α-halo acids. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit DNA replication, making it effective against bacterial and cancer cells . The thiadiazole ring plays a crucial role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57658-76-1

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanoic acid

InChI

InChI=1S/C6H8N2O2S2/c9-5(10)3-1-2-4-7-8-6(11)12-4/h1-3H2,(H,8,11)(H,9,10)

InChI Key

RBVFLRAWKORMNY-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NNC(=S)S1)CC(=O)O

Origin of Product

United States

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